(3R,4S)-pyrrolidine-3,4-diol chemical properties
(3R,4S)-pyrrolidine-3,4-diol chemical properties
An In-Depth Technical Guide to (3R,4S)-Pyrrolidine-3,4-diol: A Versatile Chiral Building Block
Introduction
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active compounds and its ability to confer advantageous properties to drug candidates.[1][2] Its non-planar, flexible nature allows for the efficient exploration of three-dimensional pharmacophore space, a critical factor in designing selective and potent therapeutics.[1] Within this important class of heterocycles, (3R,4S)-pyrrolidine-3,4-diol stands out as a particularly valuable chiral building block. Possessing a secondary amine and two hydroxyl groups with a defined cis stereochemical relationship, this molecule offers a rigid and versatile starting point for the synthesis of complex molecular architectures, from enzyme inhibitors to modulators of metabolic pathways.
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of (3R,4S)-pyrrolidine-3,4-diol, intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
(3R,4S)-Pyrrolidine-3,4-diol, also known by its synonym cis-3,4-dihydroxypyrrolidine, is a small, hydrophilic molecule. Its structure is defined by the specific spatial arrangement of the hydroxyl groups on the same face of the pyrrolidine ring. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3R,4S)-pyrrolidine-3,4-diol | [3] |
| CAS Number | 131565-87-2 | [3] |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Stereochemistry | cis | [3] |
| XLogP3 | -1.7 | [3] |
| Topological Polar Surface Area (TPSA) | 52.49 Ų | [4] |
| Complexity | 58.7 | [3] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Stereochemistry and Conformational Analysis
The defining structural feature of (3R,4S)-pyrrolidine-3,4-diol is its stereochemistry. The (3R,4S) designation specifies a cis relationship between the two hydroxyl groups, meaning they are oriented on the same side of the ring's mean plane. This fixed relative stereochemistry is crucial, as it provides a rigid anchor for building more complex three-dimensional structures, a key strategy in rational drug design.
Unlike aromatic rings, the saturated pyrrolidine ring is not planar. It undergoes a phenomenon known as "pseudorotation," rapidly interconverting between various "envelope" and "twist" conformations to relieve steric strain.[1][5] The substituents on the ring influence which conformation is most stable. For (3R,4S)-pyrrolidine-3,4-diol, the cis-diols significantly impact the conformational preference, which in turn dictates the spatial orientation of appended functional groups and their interaction with biological targets.
Caption: 2D structure of (3R,4S)-pyrrolidine-3,4-diol highlighting the cis-diol configuration.
Synthesis and Chemical Reactivity
The utility of (3R,4S)-pyrrolidine-3,4-diol as a building block is predicated on its efficient synthesis and predictable reactivity.
Synthetic Strategies
The stereoselective synthesis of highly functionalized pyrrolidines is a well-explored area of organic chemistry. Key strategies to access the dihydroxypyrrolidine core include:
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Stereoselective Dihydroxylation: A common and effective method involves the dihydroxylation of a pyrrolidine precursor containing a double bond, such as a dehydroproline derivative. Reagents like osmium tetroxide (OsO₄) can introduce the two hydroxyl groups in a stereocontrolled cis fashion.[6]
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1,3-Dipolar Cycloadditions: This powerful reaction forms the five-membered ring by reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (an alkene).[1] By using chiral auxiliaries or chiral starting materials, this method can produce enantiomerically pure pyrrolidines.[7]
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Chiral Pool Synthesis: Nature provides a vast "chiral pool" of enantiomerically pure starting materials. Sugars (such as D-mannose or D-ribose) and amino acids (like L-tartaric acid) are frequently used as precursors to construct chiral pyrrolidine diols.[5][8][9]
Representative Synthetic Workflow: Dihydroxylation Approach
The following protocol outlines a general workflow for synthesizing a substituted pyrrolidine diol, based on the stereoselective dihydroxylation method. This illustrates the causality behind the experimental choices, where the initial stereochemistry of the starting material and the syn-addition mechanism of the dihydroxylation agent dictate the final product's stereochemistry.
Caption: Generalized workflow for synthesizing pyrrolidine diols via stereoselective dihydroxylation.
Experimental Protocol:
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Dihydroxylation: The N-protected dehydroproline ester is dissolved in a suitable solvent mixture (e.g., acetone/water). N-methylmorpholine N-oxide (NMO) is added as the co-oxidant, followed by a catalytic amount of osmium tetroxide. The reaction is stirred at room temperature until completion, yielding a mixture of diastereomeric diols.[6]
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Protection: The crude mixture of diols is converted into their isopropylidene acetals. This is typically achieved by reacting the diols with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. This step is crucial as the resulting protected isomers often have significantly different chromatographic properties, facilitating separation.[6]
-
Separation: The diastereomeric acetals are separated using preparative scale chromatography to isolate the desired stereoisomer.
-
Deprotection: The protecting groups (e.g., isopropylidene and N-protecting group) are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final, pure (3R,4S)-pyrrolidine-3,4-diol derivative.
Chemical Reactivity
The synthetic versatility of (3R,4S)-pyrrolidine-3,4-diol stems from its three reactive sites: the secondary amine and the two secondary hydroxyl groups.
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N-Functionalization: The secondary amine is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions. It is often protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions while modifying the hydroxyl groups.[10]
-
O-Functionalization: The two hydroxyl groups can be esterified, etherified, or used to form cyclic acetals. Their cis orientation makes them particularly suitable for forming cyclic protecting groups like isopropylidene acetals, which simultaneously protect both hydroxyls and lock the ring in a more defined conformation.[6][10]
This ability to selectively protect and functionalize the different positions makes it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a rigid stereochemical presentation and versatile functional handles makes (3R,4S)-pyrrolidine-3,4-diol a powerful tool in modern drug discovery.
A Scaffold for Mimicry and 3D Diversity
The pyrrolidine core can improve key pharmacokinetic properties, such as aqueous solubility, while providing a three-dimensional structure that can lead to higher binding affinity and selectivity for a target protein.[11] The diol functionality, with its defined stereochemistry, is particularly effective for mimicking the carbohydrate portions of natural ligands.
Caption: (3R,4S)-Pyrrolidine-3,4-diol as a central scaffold for diverse therapeutic agents.
Case Studies
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Glycosidase Inhibitors: Polyhydroxylated pyrrolidines are excellent mimics of monosaccharides and are known as iminosugars. Derivatives of pyrrolidine-3,4-diol have been synthesized and evaluated as inhibitors of glycosidases, enzymes that process carbohydrates. For instance, specific stereoisomers of 2-(aminomethyl)pyrrolidine-3,4-diol have shown potent and selective inhibition of α-mannosidases.[8] The precise stereochemistry, such as the (2R,3R,4S) configuration, is often essential for mimicking the natural substrate and achieving high inhibitory potency.[8] These compounds have potential applications as antiviral, antidiabetic, and anticancer agents.[1]
-
PPAR Agonists: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. A series of 4-benzylpyrrolidine-3-carboxylic acid derivatives were synthesized where the cis-3R,4S configuration was found to be crucial for potent dual agonistic activity at PPARα and PPARγ.[1] Such compounds hold promise for treating type 2 diabetes by simultaneously improving glucose metabolism and dyslipidemia.
Conclusion
(3R,4S)-Pyrrolidine-3,4-diol is more than just a simple chemical. It is a highly valuable, stereochemically defined building block that provides an elegant solution to many of the challenges faced in modern medicinal chemistry. Its synthesis from readily available chiral precursors, combined with its versatile and predictable reactivity, allows for the creation of sophisticated molecules with precise three-dimensional architectures. From mimicking natural sugars to inhibit key enzymes to forming the core of metabolic modulators, the applications of this scaffold continue to expand, cementing its role as an indispensable tool for researchers dedicated to the discovery and development of novel therapeutics.
References
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ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved January 18, 2026, from [Link]
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Vitale, P., Degennaro, L., & Luisi, R. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 25(1). [Link]
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Moreno Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2009). Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. University of Sevilla. [Link]
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PubChem. (n.d.). Pyrrolidine-3,4-diol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). (2R,3R,4S)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). (3S,4S)-pyrrolidine-3,4-diol hydrochloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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